

2,4-Dichloro-5-(trifluoromethyl)pyridine molecular structure

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Compound of Interest

Compound Name: 2,4-Dichloro-5-(trifluoromethyl)pyridine

Cat. No.: B1390642

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An In-depth Technical Guide to **2,4-Dichloro-5-(trifluoromethyl)pyridine**: Structure, Synthesis, and Reactivity

Abstract: **2,4-Dichloro-5-(trifluoromethyl)pyridine** is a halogenated and trifluoromethyl-substituted pyridine derivative of significant interest in synthetic chemistry. Its electron-deficient aromatic core, functionalized with two chemically distinct chlorine atoms, makes it a valuable and versatile building block for the construction of complex molecules in the pharmaceutical and agrochemical sectors.^[1] This guide provides a detailed examination of its molecular structure, outlines a common synthetic approach, and offers insights into its chemical reactivity, with a particular focus on the regioselectivity of nucleophilic substitution reactions. This document is intended for researchers, medicinal chemists, and process development scientists who utilize functionalized heterocyclic intermediates.

Core Molecular Attributes and Physicochemical Properties

2,4-Dichloro-5-(trifluoromethyl)pyridine, registered under CAS Number 888327-38-6, is a distinct chemical entity featuring a pyridine ring substituted with two chlorine atoms at the 2- and 4-positions and a trifluoromethyl (-CF₃) group at the 5-position.^[1] The strategic placement of these substituents creates a molecule with unique electronic properties that are highly valuable for synthetic applications. The strong electron-withdrawing nature of the two chlorine

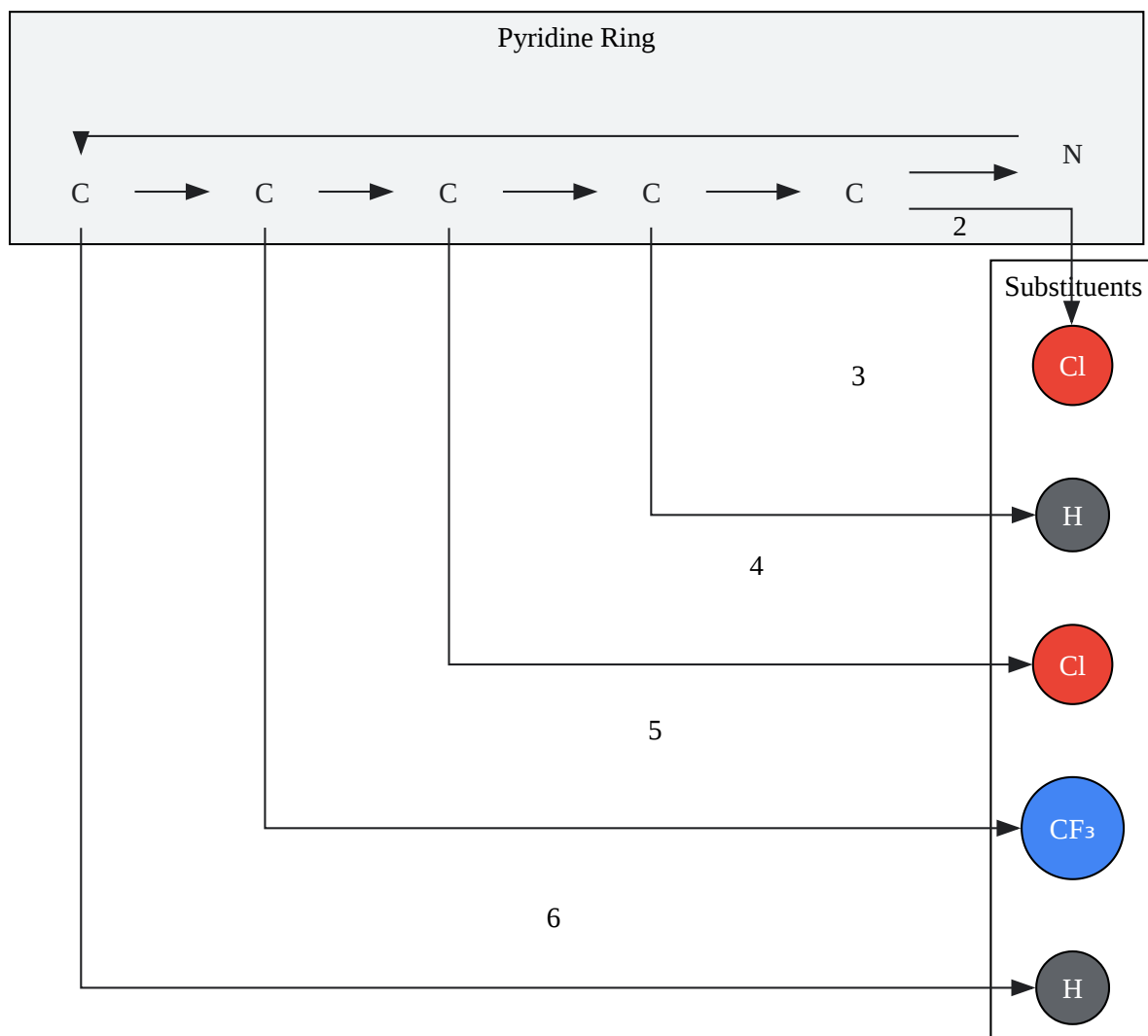
atoms, the trifluoromethyl group, and the pyridine nitrogen atom renders the aromatic ring highly electron-deficient, which is a key determinant of its reactivity.[1]

A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

Identifier	Value	Source
IUPAC Name	2,4-dichloro-5-(trifluoromethyl)pyridine	[1]
CAS Number	888327-38-6	[1]
Molecular Formula	C ₆ H ₂ Cl ₂ F ₃ N	[1]
Molecular Weight	215.98 g/mol	[1]
Canonical SMILES	<chem>C1=C(C(=CN=C1Cl)C(F)(F)F)Cl</chem>	[1]
InChI Key	HQEZKTVEZYMLRK-UHFFFAOYSA-N	[1]
Predicted Boiling Point	210.2 ± 35.0 °C	[2]
Predicted Density	1.542 ± 0.06 g/cm ³	[2]

Molecular Structure and Spectroscopic Analysis

The molecular structure of **2,4-dichloro-5-(trifluoromethyl)pyridine** is defined by its substituted pyridine core. While specific, experimentally verified spectroscopic data for this exact isomer is not widely available in peer-reviewed literature, a robust analysis can be inferred from the known chemical shifts of related compounds and fundamental NMR principles.



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Caption: Molecular structure of **2,4-dichloro-5-(trifluoromethyl)pyridine**.

Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.

- H-6: This proton is adjacent to the ring nitrogen and would appear as a singlet.
- H-3: This proton is situated between two chlorine atoms and would also appear as a singlet. Due to the electron-withdrawing environment, both signals are expected to be downfield, likely in the range of 7.5 to 8.7 ppm in a deuterated chloroform solvent.^[1]

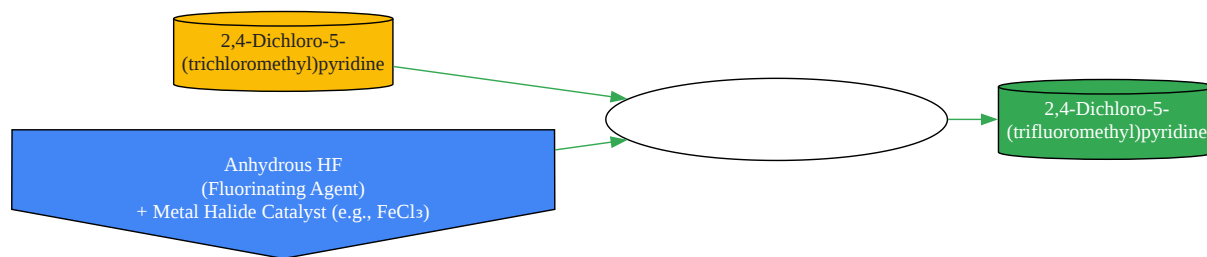
Expected ^{13}C NMR Spectrum: The carbon spectrum would display six signals.

- The carbon attached to the trifluoromethyl group (C-5) would appear as a quartet due to coupling with the three fluorine atoms.
- The carbons bonded to chlorine (C-2 and C-4) would be significantly deshielded.
- The remaining carbons (C-3 and C-6) would resonate at chemical shifts influenced by their position relative to the nitrogen and other substituents.

Expected ^{19}F NMR Spectrum: The fluorine NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the $-\text{CF}_3$ group.

Synthesis Pathway and Experimental Protocol

The synthesis of trifluoromethylpyridines is most commonly achieved through a halogen exchange (HALEX) reaction, where a trichloromethyl-substituted precursor is treated with a fluorinating agent. While a specific protocol for the 2,4-dichloro isomer is not readily published, a representative procedure can be adapted from established methods for analogous compounds, such as the synthesis of the 2,3-dichloro isomer. This process involves the fluorination of 2,4-dichloro-5-(trichloromethyl)pyridine.



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Caption: Generalized workflow for the synthesis of **2,4-dichloro-5-(trifluoromethyl)pyridine**.

Representative Experimental Protocol (Adapted)

Disclaimer: This protocol is a generalized representation based on similar published syntheses and should be optimized and validated under appropriate laboratory safety conditions.

- **Reactor Charging:** In a suitable high-pressure autoclave, charge 2,4-dichloro-5-(trichloromethyl)pyridine and a catalytic amount (e.g., 1-5 mol%) of a metal halide catalyst, such as anhydrous iron(III) chloride (FeCl₃).
- **Fluorination:** Cool the reactor and carefully introduce at least three molar equivalents of anhydrous hydrogen fluoride (HF).
- **Reaction:** Seal the reactor and heat the mixture to a temperature typically ranging from 150°C to 250°C. The reaction is maintained at superatmospheric pressure until analytical monitoring (e.g., GC-MS) indicates the complete consumption of the starting material.
- **Work-up:** After cooling the reactor to a safe temperature, vent the excess HF through a caustic scrubber. Carefully quench the reaction mixture by pouring it onto ice.
- **Neutralization and Extraction:** Neutralize the acidic aqueous mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution). Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final **2,4-dichloro-5-(trifluoromethyl)pyridine**.

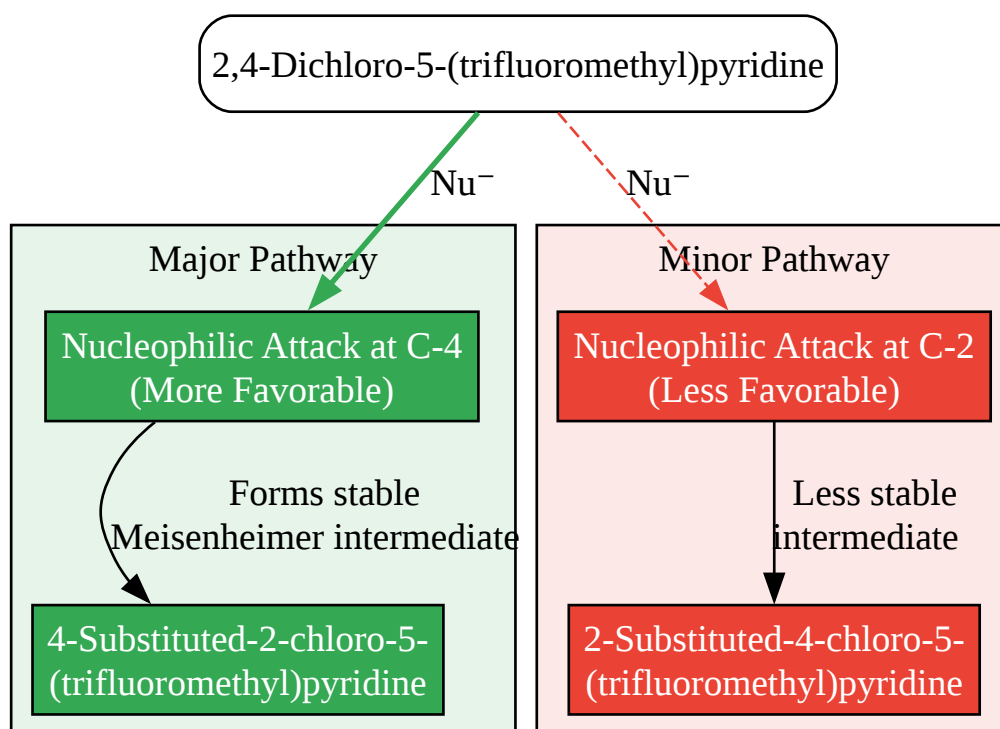
Chemical Reactivity and Regioselectivity

The primary utility of **2,4-dichloro-5-(trifluoromethyl)pyridine** in organic synthesis stems from the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$) reactions.

Regioselectivity in $\text{S}_\text{N}\text{Ar}$ Reactions

In $\text{S}_\text{N}\text{Ar}$ reactions with dichloropyridines, the site of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. For 2,4-dichloropyridine systems, nucleophilic attack is generally favored at the C-4 position. This preference is because the negative charge of the Meisenheimer intermediate formed upon C-4 attack can be delocalized onto the electronegative pyridine nitrogen atom, providing superior resonance stabilization compared to the intermediate formed from attack at the C-2 position. The presence of the strongly electron-withdrawing $-\text{CF}_3$ group at the C-5 position further enhances the electrophilicity of the ring, particularly at the adjacent C-4 and C-6 positions, thereby reinforcing the preference for C-4 substitution.

This regioselectivity allows for the sequential and controlled functionalization of the pyridine ring, making it a powerful tool for building molecular complexity.



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Caption: Regioselectivity in nucleophilic substitution of **2,4-dichloro-5-(trifluoromethyl)pyridine**.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are a cornerstone in modern agrochemical and pharmaceutical development. The trifluoromethyl group often enhances metabolic stability, binding affinity, and bioavailability of active ingredients.

While many commercial products, such as the fungicide fluazinam, are derived from the isomeric 2,3-dichloro-5-(trifluoromethyl)pyridine, the 2,4-dichloro isomer serves as a crucial intermediate for accessing different substitution patterns. It is utilized in the synthesis of novel compounds for crop protection and is a valuable building block in pharmaceutical research.^[1] For instance, it has been employed as a reactant in the synthesis of potential inhibitors for enzymes like 17 β -hydroxysteroid dehydrogenase type 1, a target relevant to hormone-dependent diseases.^[1] Its ability to undergo selective C-4 substitution allows medicinal chemists to introduce a wide variety of functional groups to build libraries of compounds for screening against biological targets.

Safety and Handling

As a chlorinated and fluorinated organic compound, **2,4-dichloro-5-(trifluoromethyl)pyridine** requires careful handling in a laboratory setting. Based on data for closely related isomers, it should be considered harmful if swallowed or inhaled, and may cause skin and serious eye irritation.

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

2,4-Dichloro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic intermediate with significant potential for the synthesis of novel active ingredients. Its value is rooted in the electron-deficient nature of its pyridine core and the predictable regioselectivity of its C-4 chlorine atom towards nucleophilic substitution. This allows for its use as a scaffold upon which complex molecular architectures can be built. While detailed characterization data and specific large-scale applications are not as prevalent in the public domain as for its 2,3-dichloro isomer, its fundamental chemical properties ensure its continued importance for researchers and scientists in drug discovery and agrochemical development.

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